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  • Product: 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
  • CAS: 78441-23-3

Core Science & Biosynthesis

Foundational

The Unveiling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 1,2,5-Thiadiazole 1-Oxide Derivatives

Executive Summary The 1,2,5-thiadiazole ring system represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. The introduction of a mono-oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,5-thiadiazole ring system represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. The introduction of a mono-oxide at one of the sulfur lone pairs, creating the 1,2,5-thiadiazole 1-oxide core, significantly modulates the electronic and steric properties of the heterocycle, unlocking novel and potent biological actions. This in-depth technical guide provides a comprehensive overview of the mechanisms of action of 1,2,5-thiadiazole 1-oxide derivatives for researchers, scientists, and drug development professionals. We will delve into the core chemical principles governing their activity, explore their roles as modulators of nitric oxide signaling and as potent enzyme inhibitors, and provide detailed experimental protocols for their investigation.

The 1,2,5-Thiadiazole 1-Oxide Core: A Synthesis of Stability and Reactivity

The 1,2,5-thiadiazole 1-oxide moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, a sulfur atom, and an exocyclic oxygen atom double-bonded to the sulfur. The oxidation of the sulfur atom to a sulfoxide breaks the aromaticity of the parent 1,2,5-thiadiazole ring, rendering the S-oxidized derivatives more electrophilic and thermally unstable in some cases[1]. This alteration in electronic character is fundamental to the diverse biological activities observed.

The synthesis of these derivatives has historically been challenging, often resulting in low to moderate yields[1]. However, recent advances in photochemical methods have provided more efficient and sustainable routes to access these valuable compounds, paving the way for broader exploration of their therapeutic potential[1].

Dual Modalities of Action: A Mechanistic Dichotomy

The biological effects of 1,2,5-thiadiazole 1-oxide derivatives are largely dictated by the nature of the substituents at the C3 and C4 positions. Our analysis of the current scientific literature reveals two predominant mechanisms of action: modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and direct inhibition of specific enzymes.

Modulation of the Nitric Oxide/cGMP Signaling Pathway

A compelling body of evidence suggests that certain 1,2,5-thiadiazole 1-oxide derivatives can function as nitric oxide (NO) donors. NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.

The Proposed Mechanism of NO Release:

While the precise chemical mechanism of NO release from the 1,2,5-thiadiazole 1-oxide core is an area of active investigation, a plausible pathway involves the reductive cleavage of the N-S bond within the heterocyclic ring. This reduction can be facilitated by endogenous reducing agents, such as glutathione (GSH) and other thiols. The 1-oxide group is believed to play a crucial role in modulating the redox potential of the ring, making it more susceptible to this reductive process.

The downstream effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC). NO binds to the heme prosthetic group of sGC, inducing a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of phosphorylation events that culminate in various cellular responses, such as smooth muscle relaxation.

NO_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Thiadiazole_Oxide 1,2,5-Thiadiazole 1-Oxide Derivative Thiadiazole_Oxide_in 1,2,5-Thiadiazole 1-Oxide Derivative Thiadiazole_Oxide->Thiadiazole_Oxide_in NO Nitric Oxide (NO) Thiadiazole_Oxide_in->NO Thiol-mediated reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation Cascade

Figure 1: The proposed signaling pathway of 1,2,5-thiadiazole 1-oxide derivatives as NO donors.

Experimental Protocol: Measurement of Intracellular cGMP Levels

This protocol outlines a common method for quantifying the intracellular accumulation of cGMP, a key downstream effector of NO signaling.

Materials:

  • Cell line of interest cultured in appropriate media

  • 1,2,5-Thiadiazole 1-oxide derivative (test compound)

  • Positive control (e.g., Sodium Nitroprusside, a known NO donor)

  • Vehicle control (e.g., DMSO)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercially available cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours to reduce basal cGMP levels.

  • Inhibitor Addition: Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to all wells and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the rapid degradation of cGMP.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,5-thiadiazole 1-oxide derivative, positive control, and vehicle control for the desired time (typically 10-30 minutes).

  • Cell Lysis: Terminate the reaction by removing the medium and adding ice-cold cell lysis buffer.

  • cGMP Quantification: Collect the cell lysates and measure the cGMP concentration according to the manufacturer's instructions for the cGMP EIA kit.

  • Data Analysis: Normalize the cGMP concentrations to the total protein content of each sample. Plot the cGMP concentration against the compound concentration to determine the dose-response relationship.

Enzyme Inhibition: A Tale of Targeted Interactions

A significant number of 1,2,5-thiadiazole derivatives, including their 1-oxide forms, have been identified as potent inhibitors of various enzymes. The specific enzyme target is highly dependent on the substituents attached to the thiadiazole core. Two well-documented examples are their roles as carbonic anhydrase inhibitors and protein kinase inhibitors.

2.2.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Mechanism of Inhibition:

Many CA inhibitors are sulfonamide-based compounds that coordinate to the zinc ion in the enzyme's active site. While 1,2,5-thiadiazole 1-oxide derivatives may not possess a classical sulfonamide group, the electronic properties of the ring system, particularly the polarized S=O bond, can allow for interactions with the active site zinc ion and surrounding amino acid residues. Molecular docking studies of related thiadiazole derivatives have shown that the nitrogen atoms of the ring can also participate in hydrogen bonding with active site residues, further stabilizing the inhibitor-enzyme complex.

2.2.2. Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Mechanism of Inhibition:

Thiadiazole-based kinase inhibitors can act through various mechanisms, including ATP-competitive inhibition and allosteric inhibition. In ATP-competitive inhibition, the inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The 1,2,5-thiadiazole 1-oxide core can serve as a scaffold to which various functional groups are attached, allowing for specific interactions with the amino acid residues lining the ATP-binding pocket. Molecular docking studies on thiadiazole derivatives have demonstrated key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potency[2][3][4].

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of 1,2,5-thiadiazole 1-oxide derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 1,2,5-Thiadiazole 1-oxide derivative (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Vehicle control (e.g., DMSO)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose paper or other means of separating phosphorylated substrate from unreacted ATP

  • Scintillation counter or luminescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, the purified kinase, and the test compound at various concentrations. Include positive and vehicle controls.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (spiked with [γ-³²P]ATP if using the radiometric method).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays) or by following the instructions of the non-radioactive detection kit.

  • Detection of Phosphorylation:

    • Radiometric: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

    • Non-radioactive: Follow the manufacturer's protocol for the chosen detection system (e.g., add reagents to measure ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound - Buffers Reaction_Setup Set up Kinase Reaction: Kinase + Inhibitor (Pre-incubation) Reagents->Reaction_Setup Reaction_Initiation Initiate Reaction: Add Substrate + ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Phosphorylation (Radiometric or Luminescent) Reaction_Termination->Detection Data_Analysis Data Analysis: Calculate % Inhibition Determine IC50 Detection->Data_Analysis

Figure 2: A generalized experimental workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR): The Influence of Substituents

The biological activity and mechanism of action of 1,2,5-thiadiazole 1-oxide derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic ring.

Substituent Property Influence on Activity Example Target Class
Electron-withdrawing groups Can enhance the electrophilicity of the ring, potentially facilitating nucleophilic attack and NO release.NO-donors
Bulky, hydrophobic groups Can promote binding to hydrophobic pockets in enzyme active sites or receptor binding sites.Kinase inhibitors, Receptor antagonists
Hydrogen bond donors/acceptors Can form specific interactions with amino acid residues in the target protein, increasing binding affinity and selectivity.Carbonic anhydrase inhibitors, Kinase inhibitors
Charged or ionizable groups Can form salt bridges or other electrostatic interactions with the target protein.Receptor agonists/antagonists

A classic example of SAR is seen in the development of 1,2,5-thiadiazole-1-oxide derivatives as histamine H2-receptor antagonists. Studies have shown that an alkylamino moiety and an aliphatic chain linked to a hydroxy or ether group are minimal structural requirements for activity comparable to cimetidine[5].

Future Directions and Conclusion

The 1,2,5-thiadiazole 1-oxide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The dual mechanisms of action—modulating NO/cGMP signaling and direct enzyme inhibition—highlight the versatility of this chemical entity. Future research should focus on elucidating the precise chemical mechanisms of NO release and leveraging computational tools, such as molecular docking and quantum mechanics calculations, to design derivatives with enhanced potency and selectivity for specific biological targets. The continued development of efficient synthetic methodologies will be crucial in expanding the chemical space available for exploration. This in-depth guide provides a foundational understanding of the mechanisms of action of 1,2,5-thiadiazole 1-oxide derivatives, empowering researchers to further unlock the therapeutic potential of this remarkable class of compounds.

References

  • Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link]

  • Konstantinova, L. S., Knyazeva, E. A., & Rakitin, O. A. (2015). Direct Exchange of Oxygen and Selenium Atoms in the 1,2,5-Oxadiazoles and 1,2,5-Selenadiazoles by Action of Sulfur Monochloride. Molecules, 20(8), 13864–13883. [Link]

  • Georg Thieme Verlag. (2014). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • Abdel-rahman, H. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6469. [Link]

  • Sorba, G., et al. (1992). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco, 47(12), 1445-1455. [Link]

  • Linder, T., et al. (2010). Synthesis of π-Extended Thiadiazole (Oxides) and Their Electronic Properties. Organic Letters, 12(20), 4520-4523. [Link]

  • Karaküçük, A., et al. (2024). New Thiazole Derivatives: Carbonic Anhydrase I–II and Cholinesterase Inhibition Profiles, Molecular Docking Studies. ChemistrySelect, 9(28), e202401123. [Link]

  • Hassan, A. S., et al. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 16(4), 104611. [Link]

  • Magar, S., et al. (2025). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences, 3(6), 4038-4055. [Link]

  • Al-Hourani, B. J., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1779. [Link]

  • El khatabi, k., et al. (2021). In silico analysis of 3D QSAR and Molecular Docking studies to discover new thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibition. Moroccan Journal of Chemistry, 9(2), 231-248. [Link]

  • Castellano, E. E., et al. (1996). Molecular and electronic structure of 1,2,5-thiadiazole 1,1-dioxide derivatives. Acta Crystallographica Section A: Foundations of Crystallography, 52(a1), C267-C267. [Link]

  • Mali, S. N., & Pandey, A. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 24(10), 1617-1633. [Link]

  • Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link]

  • Al-Omaily, R. H., et al. (2014). Docking Study of Some New 2, 5-Disubstituted-1, 3, 4-Thiadiazole Derivatives against Glucosamine-6- Phosphate Synthase. Journal of Al-Nahrain University, 17(1), 1-8. [Link]

  • Kumar, S., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3), 493-499. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(4), 785. [Link]

  • Sharma, P., et al. (2022). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Advances, 12(45), 29291-29306. [Link]

  • Hussin, F., et al. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Materials, 16(9), 3505. [Link]

  • Eldebss, T. M. A., et al. (2023). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Scientific Reports, 13(1), 12563. [Link]

  • Algieri, A. A., et al. (1982). 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 25(3), 210-212. [Link]

  • Al-Oraifi, S., et al. (2023). Synthesis, biological evaluation and molecular docking studies of novel 1,3,4-thiadiazoles as potential anticancer agents and human carbonic anhydrase inhibitors. Journal of Molecular Structure, 1294, 136453. [Link]

  • Cumming, G. R., et al. (2023). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. ChemRxiv. [Link]

  • Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry, 271(31), 18596-18603. [Link]

  • Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide, a heterocyclic compound of interest for researchers in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. This guide is designed for professionals with a background in synthetic organic chemistry and assumes adherence to standard laboratory safety practices.

Introduction

The 1,2,5-thiadiazole 1-oxide scaffold is a valuable pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. The introduction of methoxy groups at the 3 and 4 positions can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. This protocol outlines a reliable three-step synthesis beginning from readily available starting materials.

Overall Synthesis Scheme

The synthesis of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide is achieved through a three-step process:

  • Synthesis of 3,4-dichloro-1,2,5-thiadiazole: Formation of the thiadiazole ring with concurrent chlorination.

  • Oxidation to 3,4-dichloro-1,2,5-thiadiazole 1-oxide: Introduction of the N-oxide functionality.

  • Nucleophilic Substitution to 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide: Displacement of the chloro groups with methoxy groups.

Step 1: Synthesis of 3,4-dichloro-1,2,5-thiadiazole

This initial step involves the formation of the heterocyclic core from aminoacetonitrile bisulfate. The reaction with sulfur dichloride and chlorine gas results in the formation of 3,4-dichloro-1,2,5-thiadiazole.

Experimental Protocol

Materials:

ReagentQuantityMolar Equivalent
Aminoacetonitrile bisulfate154 g1.0
Sulfur dichloride (SCl₂)190 mL-
Chlorine gas (Cl₂)To saturation-
Dimethylformamide (DMF)450 mL-
Petroleum ether130 mL-
Magnesium sulfate (MgSO₄)As needed-
IceAs needed-

Procedure:

  • In a suitable reaction vessel, combine 190 mL of sulfur dichloride and 450 mL of dimethylformamide.

  • Cool the mixture to 0°C using an ice bath and bubble chlorine gas through the solution for 15 minutes.

  • While continuing to pass chlorine gas through the mixture, add 154 g of aminoacetonitrile bisulfate portion-wise over 30 minutes, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for a further 2 hours.

  • Carefully pour the reaction mixture into 450 mL of ice water.

  • The product can be isolated by distillation.

  • Extract the distillate with 100 mL of petroleum ether, followed by a second extraction with 30 mL of petroleum ether.

  • Combine the organic extracts and wash with two 30 mL portions of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dichloro-1,2,5-thiadiazole.

Visualization of the Workflow:

Synthesis_Step1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Aminoacetonitrile bisulfate Aminoacetonitrile bisulfate Reaction Reaction Aminoacetonitrile bisulfate->Reaction Sulfur dichloride Sulfur dichloride Sulfur dichloride->Reaction Chlorine gas Chlorine gas Chlorine gas->Reaction DMF DMF DMF->Reaction 0-5°C, then RT 0-5°C, then RT Ice water quench Ice water quench Distillation Distillation Ice water quench->Distillation Petroleum ether extraction Petroleum ether extraction Distillation->Petroleum ether extraction Drying (MgSO4) Drying (MgSO4) Petroleum ether extraction->Drying (MgSO4) 3,4-dichloro-1,2,5-thiadiazole 3,4-dichloro-1,2,5-thiadiazole Drying (MgSO4)->3,4-dichloro-1,2,5-thiadiazole Isolate Reaction->Ice water quench Pour into

Caption: Experimental workflow for the synthesis of 3,4-dichloro-1,2,5-thiadiazole.

Step 2: Oxidation to 3,4-dichloro-1,2,5-thiadiazole 1-oxide

The sulfur atom in the thiadiazole ring is susceptible to oxidation by mild oxidizing agents to form the corresponding 1-oxide. Meta-chloroperoxybenzoic acid (mCPBA) is a suitable reagent for this transformation.

Experimental Protocol

Materials:

ReagentQuantityMolar Equivalent
3,4-dichloro-1,2,5-thiadiazole1.0 eq1.0
m-Chloroperoxybenzoic acid (mCPBA)1.1 eq1.1
Dichloromethane (DCM)Sufficient volume-
Saturated sodium bicarbonate solutionAs needed-
BrineAs needed-
Anhydrous sodium sulfate (Na₂SO₄)As needed-

Procedure:

  • Dissolve 3,4-dichloro-1,2,5-thiadiazole in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dichloro-1,2,5-thiadiazole 1-oxide, which can be purified by column chromatography.

Step 3: Nucleophilic Substitution to 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide

The electron-withdrawing nature of the 1,2,5-thiadiazole 1-oxide ring activates the chloro-substituted carbons towards nucleophilic aromatic substitution. Treatment with sodium methoxide will displace the chloride ions to yield the desired dimethoxy product. This type of reaction is well-established for activated aromatic systems.

Experimental Protocol

Materials:

ReagentQuantityMolar Equivalent
3,4-dichloro-1,2,5-thiadiazole 1-oxide1.0 eq1.0
Sodium methoxide (25% in methanol)2.2 eq2.2
MethanolSufficient volume-
WaterAs needed-
Dichloromethane (DCM)As needed-
Anhydrous magnesium sulfate (MgSO₄)As needed-

Procedure:

  • In a round-bottom flask, dissolve the 3,4-dichloro-1,2,5-thiadiazole 1-oxide in methanol.

  • Add 2.2 equivalents of a 25% solution of sodium methoxide in methanol to the flask.

  • Assemble a reflux condenser and heat the reaction mixture to reflux for 60 minutes.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide.

Visualization of the Overall Reaction:

Overall_Reaction A Aminoacetonitrile bisulfate B 3,4-dichloro-1,2,5-thiadiazole A->B SCl₂, Cl₂, DMF C 3,4-dichloro-1,2,5-thiadiazole 1-oxide B->C mCPBA, DCM D 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide C->D NaOMe, MeOH

Caption: Overall synthetic pathway to 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sulfur dichloride and chlorine gas are highly toxic and corrosive. Handle with extreme caution.

  • m-Chloroperoxybenzoic acid is a potentially explosive oxidizing agent.

  • Sodium methoxide is flammable and corrosive.

Conclusion

This application note provides a detailed and logical synthetic route to 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide. By following these protocols, researchers can reliably access this valuable compound for further investigation in their respective fields. The causality behind each experimental choice is grounded in established principles of organic chemistry, ensuring a robust and reproducible synthesis.

References

  • 3,4-Dichloro-1,2,5-thiadiazole. Wikipedia. Available at: [Link]

  • Vest, R. D. (1963). U.S. Patent No. 3,115,497. Washington, DC: U.S.
  • The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. A New Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles. ResearchGate. Available at: [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. Available at: [Link]

  • 3,4-Dichloro-1,2,5-thiadiazole. Grokipedia. Available at: [Link]

  • Thiadiazoles and Their Properties. ISRES. Available at: [Link]

  • Weinstock, L. M., Davis, P., Handelsman, B., & Tull, R. J. (1967). General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry, 32(9), 2823–2828.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry. Available at: [Link]

  • Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. ChemRxiv. Available at: [Link]

  • Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxid
Application

Application Note: Stepwise Amine Substitution of 3,4-Dimethoxy-1,2,5-thiadiazole 1-Oxide in H2-Receptor Antagonist Synthesis

Mechanistic Rationale & Electronic Causality The 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide core (CAS: 78441-23-3) is a highly specialized heterocyclic building block, primarily utilized as a polar, uncharged bioisostere fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Electronic Causality

The 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide core (CAS: 78441-23-3) is a highly specialized heterocyclic building block, primarily utilized as a polar, uncharged bioisostere for the cyanoguanidine or nitroethenediamine moieties in classical histamine H2-receptor antagonists[1]. By mimicking the hydrogen-bonding network required for receptor affinity while altering the lipophilicity and pharmacokinetic profile, this core has enabled the development of potent, long-acting antisecretory agents[2].

The functionalization of this heterocycle relies on a stepwise nucleophilic substitution (SNAr-like) mechanism. The causality behind this stepwise control lies in the electronic influence of the sulfoxide (S=O) group. Initially, the strong electron-withdrawing nature of the S=O group activates both the C3 and C4 positions, making the methoxy leaving groups highly susceptible to nucleophilic attack by primary amines[3]. However, once the first amine is installed, its nitrogen lone pair donates electron density back into the ring via resonance. This significantly deactivates the remaining methoxy-bearing carbon, creating a kinetic and thermodynamic differential that allows chemists to cleanly isolate the mono-substituted intermediate before forcing the second substitution[4].

Reaction Pathway Visualization

Pathway SM 3,4-Dimethoxy-1,2,5- thiadiazole 1-oxide Int 3-Amino-4-methoxy- 1,2,5-thiadiazole 1-oxide SM->Int Step 1: Fast SNAr (Highly Electrophilic) Amine1 Amine 1 (e.g., NH3) Solvent: MeOH Temp: 0-20 °C Amine1->Int Prod Unsymmetrical 3,4-Diamino- 1,2,5-thiadiazole 1-oxide Int->Prod Step 2: Slow SNAr (Reduced Electrophilicity) Amine2 Amine 2 (R-NH2) Solvent: MeOH Temp: 25-65 °C Amine2->Prod

Stepwise nucleophilic substitution pathway for 1,2,5-thiadiazole 1-oxides.

Kinetic and Thermodynamic Profiling

To successfully execute these transformations, the reaction conditions must be strictly tailored to the shifting electrophilicity of the substrate. The quantitative parameters below summarize the required operational shifts between Step 1 and Step 2.

ParameterStep 1: Mono-substitutionStep 2: Di-substitution
Substrate 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide3-Amino-4-methoxy-1,2,5-thiadiazole 1-oxide
Ring Electrophilicity High (Activated by S=O induction)Low (Deactivated by C3-NH2 resonance)
Nucleophile Primary Amine or Ammonia (1.05 eq)Functionalized Primary Amine (1.2–1.5 eq)
Temperature 0 °C to 20 °C25 °C to 65 °C
Reaction Time 1 to 3 hours12 to 72 hours
Typical Yield 85% – 95%60% – 80%
Primary Challenge Preventing over-substitutionOvercoming high activation energy barrier

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of 3-Amino-4-methoxy-1,2,5-thiadiazole 1-oxide

Objective: Controlled mono-substitution utilizing ammonia.

  • Preparation: Dissolve 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration[5].

    • Causality Checkpoint: Anhydrous methanol is critical. The presence of water can lead to competitive hydrolysis of the highly activated methoxy group, yielding an undesired hydroxyl byproduct. Methanol also stabilizes the polar transition state via hydrogen bonding.

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality Checkpoint: The initial nucleophilic attack is highly exothermic. Failure to maintain the internal temperature below 5 °C will result in localized heating, driving the premature displacement of the second methoxy group.

  • Addition: Add a methanolic solution of ammonia (1.05 eq) dropwise over 60 minutes[5].

    • Causality Checkpoint: Dropwise addition maintains a low steady-state concentration of the nucleophile, heavily biasing the kinetics toward mono-substitution.

  • Propagation: Remove the ice bath and allow the solution to stir at 20 °C for 3 hours[5].

  • Analytical Self-Validation: Before workup, analyze an aliquot via 1 H NMR (CD 3​ OD). The starting material exhibits a single sharp resonance at ~4.15 ppm (6H, two equivalent -OCH 3​ groups). Successful mono-substitution is validated by the appearance of a new shifted singlet integrating to exactly 3H, confirming the retention of a single methoxy group.

  • Isolation: Concentrate under reduced pressure and recrystallize the crude solid from ethanol to yield the pure intermediate.

Protocol B: Synthesis of Unsymmetrical 3,4-Diamino-1,2,5-thiadiazole 1-oxide

Objective: Forcing the second substitution with a complex primary amine.

  • Preparation: Dissolve the 3-amino-4-methoxy-1,2,5-thiadiazole 1-oxide intermediate (1.0 eq) in anhydrous methanol.

  • Addition: Add the secondary nucleophile (e.g., a functionalized primary amine containing a furan or piperidinomethylphenoxy moiety) at a stoichiometric excess of 1.2 to 1.5 eq[2].

    • Causality Checkpoint: Because the C3-amino group donates electron density into the ring, the C4 position is deactivated. The reaction is now thermodynamically hindered. An excess of the incoming amine is required to drive the equilibrium forward via mass action.

  • Propagation: Stir the reaction mixture at 25 °C for 48–72 hours. If TLC indicates stalled conversion, affix a reflux condenser and heat to 60 °C for 12 hours.

    • Causality Checkpoint: Unlike the 1,1-dioxide analogue (which is highly reactive), the 1-oxide is less electrophilic[1]. Thermal energy is often required to overcome the higher activation barrier of this second addition-elimination step.

  • Analytical Self-Validation: Monitor the reaction via 1 H NMR. The absolute disappearance of the remaining methoxy singlet (~4.1 ppm) is the definitive indicator of complete di-substitution.

  • Isolation: Due to the high polarity of the resulting diamino product, purify the concentrated crude mixture via flash column chromatography using a gradient of Dichloromethane/Methanol (e.g., 95:5 to 90:10).

References

  • Algieri, A. A., et al. "1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists." Journal of Medicinal Chemistry 25.3 (1982): 210-212. Source: PubMed. [Link]

  • Lumma, W. C., et al. "Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists." Journal of Medicinal Chemistry 27.8 (1984): 1047-1052. Source: PubMed.[Link]

  • Torchiana, M. L., et al. "Apparent Irreversible H2-receptor Blocking and Prolonged Gastric Antisecretory Activities of 3-N-(3-[3-(1-piperidinomethyl)phenoxy]propyl) amino-4-amino-1,2,5-thiadiazole-1-oxide (L-643, 441)." Journal of Pharmacology and Experimental Therapeutics 224.3 (1983): 514-519. Source: PubMed.[Link]

  • Sorba, G., et al. "Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives." Farmaco 47.12 (1992): 1445-1455. Source: PubMed.[Link]

Sources

Method

Application Note: Synthesis and Validation of 1,2,5-Thiadiazole-1-Oxide Derivatives in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating synthetic protocols, and comparative workflow analysis for 1,2,5-thiadiazole-1-oxide scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating synthetic protocols, and comparative workflow analysis for 1,2,5-thiadiazole-1-oxide scaffolds.

Mechanistic Rationale & Medicinal Chemistry Context

The 1,2,5-thiadiazole-1-oxide scaffold is a highly privileged, non-aromatic heterocyclic motif in modern medicinal chemistry. Characterized by a stable pyramidal sulfoxide core, it serves as a potent bioisostere for pyrimidines, oxadiazoles, and cyanoguanidines[1][2].

Historically, this scaffold has been pivotal in the development of histamine H2-receptor antagonists [1][3], acting as a superior bioisostere for the thiourea/cyanoguanidine group found in classical drugs like cimetidine. More recently, 3,4-diamino-1,2,5-thiadiazole-1-oxides have been identified as potent CXCR2/CXCR1 antagonists [3]. The mesoionic nature of the ring enhances lipophilicity and cellular membrane permeability, making it highly desirable for optimizing pharmacokinetic profiles[2].

Because the ring is non-aromatic, the C3 and C4 positions are highly electrophilic. This allows for rapid, stepwise nucleophilic displacement, enabling the generation of vast combinatorial libraries from a single di-substituted precursor[2][4].

Synthetic Strategies Overview

Synthesizing the mono-oxidized endocyclic sulfur without causing over-oxidation to the 1,1-dioxide is historically challenging. We detail two field-proven methodologies:

  • Method A: Classical Cyclocondensation & Amination The traditional, highly scalable route involves the cyclocondensation of dialkyl oxalimidates with thionyl chloride (SOCl₂), followed by stepwise nucleophilic substitution with amines[2][4].

  • Method B: Photochemical Ring Editing (Green Chemistry) A modern, atom-economical approach utilizing visible light and molecular oxygen to convert 1,2,6-thiadiazines into 1,2,5-thiadiazole-1-oxides via a singlet oxygen ( 1O2​ ) mediated[3+2] cycloaddition and subsequent carbon excision[5][6].

Pathway Visualizations

ClassicalSynthesis A Diethyl Oxalimidate C 3,4-Diethoxy-1,2,5- thiadiazole 1-oxide A->C Cyclocondensation (0°C to RT) B SOCl2 (Thionyl Chloride) B->C E 3-Amino-4-ethoxy- 1,2,5-thiadiazole 1-oxide C->E Nucleophilic Substitution (RT, High Yield) D Amine Nucleophile (e.g., Morpholine) D->E

Caption: Classical cyclocondensation and nucleophilic substitution pathway for 1,2,5-thiadiazole 1-oxides.

PhotochemicalSynthesis A 1,2,6-Thiadiazine C Singlet Oxygen (1O2) A->C Triplet Sensitization D Endoperoxide Intermediate A->D [3+2] Cycloaddition B Visible Light + O2 B->C C->D E 1,2,5-Thiadiazole 1-oxide D->E Ring Contraction (-CO Excision)

Caption: Photochemical singlet oxygen[3+2] cycloaddition and ring contraction pathway.

Self-Validating Experimental Protocols

Protocol A: Classical Cyclocondensation and Amination

Based on the foundational work by[2][4].

Step 1: Synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1-oxide

  • Preparation: Dissolve diethyl oxalimidate (10.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Add thionyl chloride (SOCl₂, 11.0 mmol) dropwise over 15 minutes.

    • Causality Check: Dropwise addition at 0 °C is critical. The cyclocondensation is highly exothermic; thermal runaway will lead to over-oxidation (forming the 1,1-dioxide) and degradation of the non-aromatic ring.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Validation (TLC): Monitor via TLC (Hexane:EtOAc 4:1). The product spot will appear UV-active.

  • Workup: Quench with saturated aqueous NaHCO₃ (carefully, to avoid vigorous effervescence). Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Nucleophilic Amination (e.g., Morpholine substitution)

  • Preparation: Dissolve the crude 3,4-diethoxy-1,2,5-thiadiazole-1-oxide (5.0 mmol) in 15 mL of absolute ethanol.

  • Addition: Add morpholine (5.0 mmol) dropwise at RT.

    • Causality Check: Because the 1-oxide ring is highly electrophilic, the first nucleophilic substitution occurs rapidly at RT. Using exactly 1.0 equivalent prevents di-substitution.

  • Validation (NMR): Isolate a small aliquot. ¹H NMR should show the disappearance of one ethoxy group (loss of quartet at ~4.4 ppm and triplet at ~1.4 ppm) and the appearance of morpholine multiplets at ~3.5-3.8 ppm.

  • Purification: Concentrate the solvent and purify via flash chromatography to yield 3-ethoxy-4-morpholino-1,2,5-thiadiazole-1-oxide.

Protocol B: Photochemical Ring Editing (Continuous Flow)

Based on the green-chemistry methodology by[5][6].

  • Preparation: Prepare a 0.1 M solution of the target 4H-1,2,6-thiadiazine in dimethyl carbonate (DMC).

    • Causality Check: DMC is selected as a green solvent that stabilizes the singlet oxygen lifetime sufficiently for the [3+2] cycloaddition to occur without side reactions.

  • System Setup: Prime a continuous-flow photoreactor equipped with a fluorinated ethylene propylene (FEP) capillary coil. Surround the coil with blue LEDs (λ = ~450 nm).

  • Oxygenation: Introduce a steady stream of molecular oxygen (O₂) via a T-mixer into the fluidic line, creating a segmented Taylor flow (gas-liquid).

  • Irradiation: Pump the mixture through the irradiated FEP coil with a residence time of 15–30 minutes.

    • Causality Check: Continuous flow is vastly superior to batch processing here. The 1,2,5-thiadiazole-1-oxide products are photosensitive; flow chemistry ensures precise control over irradiance exposure, immediately removing the product from the light source upon formation to prevent photodecomposition.

  • Validation & Isolation: Collect the eluent, vent excess O₂, and concentrate in vacuo. The conversion is typically quantitative (>95%), requiring minimal to no chromatographic purification.

Quantitative Data Summary

The following table summarizes the operational metrics comparing the classical and photochemical methodologies to aid in route selection for drug development scale-up.

MetricClassical Cyclocondensation (Method A)Photochemical Ring Editing (Method B)
Primary Reagents SOCl₂, Diethyl oxalimidate, Amines1,2,6-Thiadiazines, O₂, Visible Light
Typical Yields 60–85% (over two steps)39–100% (single step, substrate dependent)
Reaction Time 2–4 hours15–30 minutes (Continuous Flow)
Solvents Used Dichloromethane, EthanolDimethyl carbonate (Green Solvent)
Key Advantage Highly scalable, well-established precursor libraryHigh atom economy, avoids toxic/corrosive SOCl₂
Primary Limitation Uses toxic reagents, risk of over-oxidationRequires specialized continuous-flow photoreactors

References

  • Amato, J. S., Karady, S., Reamer, R. A., Schlegel, H. B., Springer, J. P., & Weinstock, L. M. (1982). "1,2,5-Thiadiazole 1-oxides. 3. An experimental and theoretical investigation of the inversion barrier." Journal of the American Chemical Society, 104(5), 1375–1380. URL:[Link]

  • Kalogirou, A. S., et al. (2023). "The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides." Organic Letters, 25(36), 6756–6761. URL:[Link]

  • Biju, P., et al. (2008). "3,4-Diamino-1,2,5-thiadiazole-1-oxides as potent CXCR2/CXCR1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(1), 228-231. URL:[Link]

  • Di Stilo, A., et al. (1998). "SAR studies on H2 antagonists containing alkylamino substituted 1,2,5-thiadiazole 1-oxide moieties." Il Farmaco, 53(8-9), 536-540. URL:[Link]

Sources

Application

Protocols for Coupling 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide with Anilines: Mechanistic Insights and Methodologies

Introduction & Scientific Context 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide (CAS 78441-23-3) is a highly electrophilic heterocyclic building block, widely utilized in the pharmaceutical industry for the synthesis of histam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide (CAS 78441-23-3) is a highly electrophilic heterocyclic building block, widely utilized in the pharmaceutical industry for the synthesis of histamine H2-receptor antagonists and related targeted therapeutics[1]. The presence of the 1-oxide moiety, combined with the electron-deficient nature of the thiadiazole ring, hyper-activates the C3 and C4 methoxy groups toward Nucleophilic Aromatic Substitution (SNAr)[2].

Coupling this intermediate with anilines requires precise control over reaction parameters to ensure selective mono-substitution. This application note provides a comprehensive, self-validating methodology for the sequential coupling of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide with anilines, grounded in established mechanistic principles and field-proven synthetic techniques[3].

Mechanistic Causality & Reaction Design

Successful coupling relies on exploiting the inherent electronic changes that occur during the reaction. The process is a two-step sequential SNAr addition-elimination mechanism.

  • Solvent Selection: The reaction is optimally performed in a protic solvent, typically anhydrous methanol. Methanol plays a dual role: it helps dissipate the exothermic heat of the initial coupling and stabilizes the leaving methoxide ion via hydrogen bonding, significantly lowering the activation energy of the transition state[3].

  • Temperature Control for Chemoselectivity: The initial displacement of the first methoxy group by aniline is highly exothermic and rapid. Conducting this step at strictly 0–5 °C is critical. The low temperature acts as a kinetic brake, preventing the nucleophile from over-reacting to form the di-substituted byproduct.

  • Electronic Deactivation (The "Self-Limiting" Effect): Once the first aniline molecule is coupled, the newly formed secondary arylamine donates electron density into the thiadiazole ring via resonance. This delocalization drastically reduces the electrophilicity of the remaining C4 position[1]. Consequently, the second SNAr reaction requires a more potent nucleophile (e.g., anhydrous ammonia or an aliphatic amine) and higher thermal energy (20–25 °C) to proceed[3]. This inherent electronic deactivation allows for perfect mono-substitution without requiring transient protecting groups.

Reaction Workflows and Mechanisms

Workflow SM 3,4-Dimethoxy-1,2,5- thiadiazole 1-oxide Int 3-(Phenylamino)-4-methoxy- 1,2,5-thiadiazole 1-oxide SM->Int MeOH, 0-5 °C 1-2 hours Nuc1 Aniline (1.0 equiv) Nuc1->Int SNAr 1 Prod 3-(Phenylamino)-4-amino- 1,2,5-thiadiazole 1-oxide Int->Prod MeOH, 20-25 °C 2-4 hours Nuc2 Ammonia / Amine (Excess) Nuc2->Prod SNAr 2

Fig 1: Two-step sequential SNAr workflow for aniline coupling.

Mechanism S1 Step 1 Nucleophilic Attack S2 Step 2 Meisenheimer Complex S1->S2 Aniline attacks C3 position S3 Step 3 Methoxide Elimination S2->S3 Tetrahedral intermediate collapses S4 Step 4 Mono-substituted Product S3->S4 Loss of CH3OH via proton transfer

Fig 2: SNAr addition-elimination mechanism via a Meisenheimer complex.

Data Presentation: Substrate Scope & Reactivity

The electronic nature of the aniline derivative directly dictates the kinetics of the first SNAr coupling. Electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) or steric bulk require extended reaction times or slight thermal adjustments.

Table 1: Influence of Aniline Electronic Properties on SNAr1 Coupling

Aniline DerivativeElectronic NatureTemp (°C)Time (hours)Expected Yield (%)
AnilineNeutral0 – 51.585 – 90
4-MethoxyanilineElectron-Rich (EDG)0 – 51.090 – 95
4-NitroanilineElectron-Poor (EWG)20 – 254 – 660 – 70
2,6-DimethylanilineSterically Hindered20 – 258 – 1245 – 55

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylamino)-4-methoxy-1,2,5-thiadiazole 1-oxide (Mono-substitution)

This protocol establishes a self-validating system where the precipitation of the product serves as a primary visual indicator of reaction completion.

Reagents:

  • 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide: 1.0 equivalent

  • Aniline (or derivative): 1.05 equivalents

  • Anhydrous Methanol: 10 mL per gram of starting material

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet[3].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Failure to cool the solution prior to addition will result in localized hot spots, driving unwanted di-substitution.

  • Nucleophile Addition: Dissolve the aniline in a minimal amount of methanol (approx. 2 mL/g) and add it dropwise to the stirring solution over 30 minutes.

  • Self-Validating Monitoring: Stir the mixture at 0–5 °C for 1.5 hours. The reaction is self-validating: the initially clear solution will transition to a pale yellow suspension as the less-soluble mono-substituted product precipitates. Confirm completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1; UV active).

  • Workup: Filter the cold suspension through a sintered glass funnel. Wash the filter cake with ice-cold methanol (2 × 5 mL) to remove unreacted aniline and trace impurities. Dry the solid under high vacuum at 40 °C to constant weight.

Senior Scientist Insight: When utilizing strongly electron-deficient anilines (e.g., 4-nitroaniline), the intermediate will not readily precipitate at 0 °C due to incomplete conversion. In these cases, allow the reaction to slowly warm to 20 °C after the initial 30-minute dropwise addition.

Protocol 2: Subsequent Amination (Synthesis of 3-(Phenylamino)-4-amino-1,2,5-thiadiazole 1-oxide)

The second SNAr requires overcoming the electronic deactivation caused by the first aniline group.

Step-by-Step Methodology:

  • Suspension: Suspend the purified 3-(phenylamino)-4-methoxy-1,2,5-thiadiazole 1-oxide intermediate in anhydrous methanol (15 mL/g) at room temperature (20–25 °C).

  • Nucleophilic Attack: Slowly bubble anhydrous ammonia gas into the stirring suspension for 15–30 minutes, or alternatively, add a large excess of a commercial methanolic ammonia solution (e.g., 7N in MeOH)[3].

  • Phase Transition (Self-Validation): Stir the reaction at room temperature for 2–4 hours. As the reaction proceeds, the suspension will temporarily clarify as the intermediate dissolves and reacts, followed by the precipitation of the highly crystalline di-substituted product.

  • Isolation: Concentrate the reaction mixture under reduced pressure to one-third of its original volume. Triturate the residue with cold diethyl ether to crash out the remaining product. Filter, wash with ether, and dry under vacuum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Oxidation of 3,4-Dimethoxy-1,2,5-thiadiazole

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,2,5-thiadiazole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,2,5-thiadiazole scaffolds.

The selective mono-oxidation of 3,4-dimethoxy-1,2,5-thiadiazole to its 1-oxide (CAS 78441-23-3) is a critical transformation in the synthesis of histamine H2-receptor antagonists and other privileged pharmaceutical motifs[1][2]. However, the endocyclic sulfur atom is highly susceptible to over-oxidation, leading to the thermodynamically stable but often undesired 1,1-dioxide (CAS 55904-83-1)[3][4].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure absolute kinetic control over this oxidation process.

Mechanistic Causality: The "Why" Behind the Protocol

The parent 1,2,5-thiadiazole ring possesses high aromaticity and low basicity due to the distribution of electron density in its π -orbital[5]. When oxidizing the sulfur atom, the transition from the aromatic sulfide to the non-aromatic pyramidal 1-oxide (sulfoxide equivalent) is kinetically favored at low temperatures[5][6].

However, the 1-oxide intermediate is highly electrophilic[7]. If excess oxidant is present, or if thermal energy is supplied, the reaction rapidly proceeds to the 1,1-dioxide (sulfone equivalent)[4]. Therefore, preventing over-oxidation is not merely about choosing the right reagent; it is a strict exercise in stoichiometric limitation and thermal quenching .

ReactionPathway SM 3,4-Dimethoxy- 1,2,5-thiadiazole (Aromatic) Ox1 3,4-Dimethoxy- 1,2,5-thiadiazole 1-oxide (Target, Non-aromatic) SM->Ox1 mCPBA (1.0 - 1.05 eq) 0 °C, 1-2 hours Ox2 3,4-Dimethoxy- 1,2,5-thiadiazole 1,1-dioxide (Over-oxidized) Ox1->Ox2 Excess mCPBA Temp > 20 °C

Reaction pathway of 3,4-dimethoxy-1,2,5-thiadiazole oxidation showing target and byproduct.

Standard Operating Procedure: Controlled Mono-Oxidation

To achieve selective mono-oxidation, 3-chloroperoxybenzoic acid (mCPBA) is the industry standard[3][8]. The following self-validating protocol utilizes strict stoichiometric and temperature controls.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 3,4-dimethoxy-1,2,5-thiadiazole in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate). Purge the flask with nitrogen and cool to exactly 0 °C using an ice-water bath.

  • Oxidant Titration: Accurately weigh 1.05 equivalents of mCPBA. Crucial: Commercial mCPBA is typically ~70-77% active by weight; you must account for this purity when calculating the mass to avoid accidental excess.

  • Addition: Dissolve the mCPBA in anhydrous DCM. Add this solution dropwise to the reaction flask over 30–45 minutes via an addition funnel, maintaining the internal temperature at 0 °C.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexanes). Do not allow the reaction to warm to room temperature until the starting material is consumed.

  • Quenching (The Validation Step): Once the starting material is consumed, immediately quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: This destroys any unreacted mCPBA, physically preventing the transition to the 1,1-dioxide during workup.

  • Workup: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (3x) to remove the 3-chlorobenzoic acid byproduct. Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Workflow Step1 1. Preparation Dissolve SM in anhydrous DCM Cool to 0 °C under N2 Step2 2. Oxidation Dropwise addition of mCPBA (1.05 eq) in DCM over 30-45 mins Step1->Step2 Step3 3. Monitoring Track via TLC/HPLC Strictly maintain at 0 °C Step2->Step3 Step4 4. Quenching Add 10% aq. Na2S2O3 to destroy excess oxidant Step3->Step4 Step5 5. Workup Wash with sat. NaHCO3 Extract, dry, and concentrate Step4->Step5

Step-by-step workflow for the controlled mono-oxidation using mCPBA.

Analytical Differentiation

Because the 1,2,5-thiadiazole ring lacks protons, 1H NMR is useless for tracking the oxidation state of the core ring[4]. You must rely on 1C NMR, IR spectroscopy, and mass spectrometry.

Table 1: Analytical Markers for Oxidation States

Compound StateIR Spectroscopy (S=O stretches) 13 C NMR (Ring Carbons)TLC Behavior (Relative Rf​ )
Starting Material None~130–160 ppm[4]Highest (Most non-polar)
1-Oxide (Target) Single strong band (~1100 cm −1 )~145–155 ppmIntermediate
1,1-Dioxide Two bands: Sym. & Asym. SO2​ (~1150 & 1300 cm −1 )~150–170 ppm[4]Lowest (Most polar)

Troubleshooting & FAQs

Q: I am consistently seeing 10-15% of the 1,1-dioxide in my crude NMR. How do I stop this? A: This is almost always an issue with mCPBA purity calculations or temperature spikes.

  • Re-titrate your mCPBA to determine its exact active percentage. If you assume 77% purity but your batch is actually 85%, you are adding excess oxidant.

  • Ensure your dropwise addition is slow enough that the internal temperature never exceeds 5 °C.

  • Consider using exactly 0.95 equivalents of mCPBA. It is easier to separate unreacted starting material from the 1-oxide via column chromatography than it is to separate the 1-oxide from the 1,1-dioxide.

Q: My product is contaminated with a white solid that crashes out during concentration. What is it? A: This is likely 3-chlorobenzoic acid (mCBA), the byproduct of mCPBA oxidation. The 1-oxide is sensitive, so harsh basic washes are sometimes avoided by researchers, leading to mCBA carryover. Ensure you are washing thoroughly with saturated NaHCO3​ . Alternatively, cooling the DCM solution to -20 °C can precipitate the majority of mCBA, which can then be filtered off before concentration.

Q: Is there an alternative to mCPBA that completely prevents over-oxidation? A: Yes. Recent advancements in photochemical ring editing offer an elegant, over-oxidation-proof route. By utilizing 1,2,6-thiadiazines as triplet photosensitizers in the presence of visible light and molecular oxygen, singlet oxygen ( 1O2​ ) is generated. This undergoes a chemoselective [3+2] cycloaddition followed by ring contraction to yield exclusively the 1,2,5-thiadiazole 1-oxide with complete atom economy and zero risk of 1,1-dioxide formation[7].

Q: Why does my 1-oxide degrade when left on the benchtop? A: S-oxidized 1,2,5-thiadiazoles lack aromaticity, rendering them highly electrophilic and thermally unstable compared to the parent ring[7]. The 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide must be stored in a sealed container under an inert atmosphere (nitrogen or argon) at -20 °C to prevent degradation[9].

References

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds Thieme Connect[Link]

  • Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives PubMed (NIH)[Link]

  • 1,2,5Thiadiazole 1 -Oxides. 3. An Experimental and Theoretical Investigation of the Inversion Barrier Journal of the American Chemical Society[Link]

  • Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines ChemRxiv[Link]

  • 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists Journal of Medicinal Chemistry (NIH)[Link]

  • SE449099B - 3,4-DISUBSTITUTED 1,2,5-THIADIAZOL-1-OXIDES AND 1,1-DIOXIDES Google P
  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity PMC (NIH)[Link]

Sources

Optimization

Technical Support Center: Optimizing Amination of 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic aromatic su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide.

This heterocyclic compound (C₄H₆N₂O₃S, MW: 162.17 g/mol ) is a highly reactive, privileged scaffold frequently utilized in the synthesis of histamine H2-antagonists and beta-adrenergic blockers like Timolol[1]. Because the 1-oxide moiety strongly withdraws electron density, the methoxy leaving groups are highly activated toward nucleophilic attack[1]. Consequently, reaction temperature is the single most critical parameter dictating product selectivity and yield.

Mechanistic Workflow & Causality

To control the reaction, you must first understand the kinetics. The amination proceeds via an SNAr mechanism involving a Meisenheimer complex intermediate.

When the first equivalent of amine (e.g., morpholine) attacks, the reaction is highly exothermic. Once the mono-aminated product forms, the newly introduced amino group donates electron density back into the thiadiazole ring via resonance. This electronic shift inherently raises the activation energy required for the second methoxy group to be displaced. By strictly maintaining a low temperature (0°C to 5°C), we exploit this kinetic barrier to suppress the second substitution rate constant, ensuring high mono-selectivity[2].

SNAr_Temperature_Workflow SM 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide Amine Amine Addition (Exothermic) SM->Amine TempLow 0°C to 5°C (Kinetic Control) Amine->TempLow Optimal TempMid 20°C to 25°C (Balanced Rate) Amine->TempMid Faster TempHigh > 40°C (Thermodynamic) Amine->TempHigh Warning MC Meisenheimer Complex TempLow->MC TempMid->MC TempHigh->MC Degrad Ring Degradation TempHigh->Degrad ProdMono Mono-aminated Product (Target) MC->ProdMono -MeOH ProdDi Di-aminated Byproduct (Impurity) MC->ProdDi 2nd Attack (High Temp)

Fig 1: Temperature-dependent reaction pathways for 1,2,5-thiadiazole 1-oxide amination.

Troubleshooting FAQs

Q1: Why am I observing significant amounts of the di-aminated byproduct during scale-up, even though my lab-scale reactions were clean? A1: This is a classic heat-transfer issue. The SNAr addition of the amine is highly exothermic. At the bench scale, a standard ice bath dissipates this heat rapidly. In pilot-scale reactors, the surface-area-to-volume ratio is lower, leading to localized heating (hot spots) during amine dosing. If the internal temperature locally exceeds 15°C–20°C, the thermal energy overcomes the activation barrier for the second substitution, leading to di-amination[2]. Solution: Decrease the amine dosing rate and increase jacket cooling capacity.

Q2: The reaction at 0°C is taking over 6 hours. Can I accelerate the process by heating the mixture to 40°C? A2: No. Heating the reaction to 40°C or above will not only cause rampant di-amination but also risks degradation of the 1-oxide moiety. The N-O bond in the thiadiazole 1-oxide ring is thermally sensitive; excessive heat in the presence of nucleophiles can lead to deoxygenation or complete ring fragmentation. If faster kinetics are required, allow the reaction to warm to room temperature (20°C) only after the initial exothermic addition is complete.

Q3: How does the choice of amine affect the optimal temperature? A3: The nucleophilicity and steric bulk of the amine dictate the required thermal energy.

  • Secondary, unhindered amines (e.g., morpholine) are highly nucleophilic and react smoothly at 3°C[3].

  • Primary, bulky amines (e.g., tert-butylamine) face steric hindrance when approaching the C3/C4 positions. For these, you may need to dose at 0°C to control the initial exotherm, but subsequently age the reaction at 20°C–25°C to drive the mono-substitution to completion.

Quantitative Process Data

The following table summarizes the causal relationship between internal reaction temperature and product distribution using morpholine as the model amine in a methanol solvent system.

Internal Temperature RangeAverage Reaction TimeMono-amination Yield (%)Di-amination Impurity (%)Process Recommendation
0°C – 5°C 4.0 – 6.0 hours> 95%< 1%Optimal for strict pharmaceutical purity[2].
20°C – 25°C 1.0 – 2.0 hours88 – 92%3 – 5%Acceptable if downstream purification is robust.
> 40°C < 30 mins< 60%> 30%Avoid . High risk of thermal degradation and over-reaction.

Standard Operating Procedure (SOP): Optimized Mono-Amination

To ensure a self-validating and reproducible workflow, follow this protocol. It is specifically designed to isolate the mono-aminated product (e.g., 3-morpholino-4-methoxy-1,2,5-thiadiazole 1-oxide) while preventing thermal over-run[3].

Step 1: Substrate Dissolution Charge a dry, nitrogen-flushed reactor with 1.0 equivalent of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide. Add anhydrous methanol (approx. 10 volumes). Causality note: Anhydrous solvent is critical to prevent competitive hydrolysis of the methoxy groups to hydroxyls.

Step 2: Temperature Equilibration Submerge the reactor in an ice-water bath (or set the reactor jacket) to cool the methanolic solution to an internal temperature of 3°C [3]. Allow 15 minutes for thermal equilibration.

Step 3: Controlled Amine Dosing Prepare a solution of 1.05 equivalents of the target amine (e.g., morpholine) in 2 volumes of anhydrous methanol. Begin dropwise addition via an addition funnel. Critical Parameter: Monitor the internal thermometer continuously. Adjust the drip rate to ensure the internal temperature never exceeds 5°C .

Step 4: Kinetic Aging Once the addition is complete, maintain the stirring mixture at a constant temperature of 3°C for 1 to 2 hours[3]. Draw an aliquot and analyze via TLC or HPLC. You should observe the disappearance of the starting material and the formation of a single new polar spot/peak.

Step 5: Quench and Isolation If the reaction is complete, quench the mixture by adding cold water or dilute weak acid (depending on the amine's basicity) while maintaining the temperature below 10°C. Concentrate the mixture under reduced pressure (bath temp < 30°C) to remove methanol, then extract with a suitable organic solvent (e.g., ethyl acetate) to isolate the pure mono-aminated product.

References

  • European Patent Office. "EP0150192A1 - Bicyclic benzenoid aminoalkylene ethers and thioethers." Google Patents, 1985.

Sources

Troubleshooting

Improving the solubility of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide during organic synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common solubility and reactivity challenges encountered when utilizing 3,4-dimethoxy-1,2,5-thiadi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common solubility and reactivity challenges encountered when utilizing 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide (CAS 78441-23-3) in organic synthesis. This intermediate acts as a powerful electrophile, widely used in the development of histamine H2-antagonists and other complex pharmaceutical agents [1].

Below, you will find causal explanations for its physical behavior, actionable troubleshooting steps, and self-validating protocols to ensure your amination reactions proceed flawlessly.

Frequently Asked Questions (FAQs)

Q: Why does 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide exhibit variable solubility across standard organic solvents? A: The solubility profile is dictated by the molecule's unique electronic structure. The 1-oxide moiety introduces a strong dipole moment, making the core highly polar and capable of accepting hydrogen bonds. Conversely, the two methoxy groups impart localized lipophilic character [3]. This dual nature means it dissolves poorly in strictly non-polar solvents (like hexanes) but exhibits excellent solubility in protic solvents like methanol, which can stabilize the N-oxide dipole via hydrogen bonding.

Q: Why does the reagent sometimes crash out of solution when I cool the reaction to 0–5 °C prior to amine addition? A: Causality here lies in the temperature-dependent crystal lattice energy of the compound (Melting Point: 135-137 °C)[3]. While methanol is the optimal solvent, the solubility of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide drops significantly below 10 °C. Cooling is thermodynamically necessary to prevent bis-amination (over-reaction), but if your solvent volume is too low (e.g., less than ~100 mL per 4.5 g of substrate), the solution becomes supersaturated and the reagent precipitates [1].

Troubleshooting Guide

Issue: Incomplete dissolution of the starting material in methanol at room temperature.

  • Cause: Insufficient solvent volume or degraded (polymerized/hydrated) reagent.

  • Solution: Ensure you are using at least 25 mL of anhydrous methanol per 1 gram of substrate [2]. If the material remains insoluble, gently warm the mixture to 30 °C. If particulate matter persists, your batch may have absorbed atmospheric moisture or degraded; verify purity via TLC or NMR before proceeding.

Issue: Sudden precipitation occurs immediately upon the addition of a lipophilic primary amine.

  • Cause: The addition of a non-polar amine alters the dielectric constant of the methanolic solution, reducing the solubility of the thiadiazole intermediate.

  • Solution: Introduce a co-solvent. Adding 10–20% v/v of Tetrahydrofuran (THF) or Dichloromethane (DCM) to the methanol will maintain the solubility of both the polar thiadiazole 1-oxide and the lipophilic amine without significantly disrupting the SN​Ar reaction kinetics.

Quantitative Data: Solvent Solubility Profile

To facilitate optimal solvent selection during your synthetic design, refer to the solubility data summarized below.

Solvent SystemTemperature (°C)Estimated SolubilityRecommendation for Amination ( SN​Ar )
Methanol (MeOH) 20 – 25High (>40 mg/mL)Optimal. Stabilizes the 1-oxide dipole; promotes clean mono-amination [2].
Methanol (MeOH) 0 – 5Moderate (~10 mg/mL)Standard. Requires higher dilution. Essential for controlling reaction exotherm [1].
Tetrahydrofuran (THF) 20 – 25HighCo-solvent. Use to solubilize highly lipophilic amine nucleophiles.
Dichloromethane (DCM) 20 – 25HighExtraction. Excellent for post-reaction workup; less ideal for primary reaction due to lack of H-bonding.
Hexanes / Heptane 20 – 25Poor (<1 mg/mL)Anti-solvent. Useful for precipitating the final product during purification.

Experimental Protocol: Controlled Mono-Amination

This self-validating protocol ensures complete solubility and high regioselectivity during the synthesis of 3-amino-4-methoxy-1,2,5-thiadiazole 1-oxide derivatives.

Step 1: Preparation of the Substrate Solution

  • Weigh 4.46 g of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide.

  • Transfer to a dry, round-bottom flask equipped with a magnetic stirrer.

  • Add 450 mL of anhydrous methanol. Stir at 20 °C until the solution is completely optically clear [1].

  • Self-Validation: A visually clear solution confirms complete dissolution and the absence of degraded, insoluble polymeric byproducts.

Step 2: Temperature Equilibration

  • Submerge the flask in an ice-water bath.

  • Allow the internal temperature to drop to exactly 3 °C[1].

  • Crucial Check: Observe the flask for 5 minutes. If fine crystals begin to form (indicating supersaturation), add an additional 20-30 mL of methanol until the solution clarifies.

Step 3: Controlled Nucleophilic Addition

  • Dissolve your target amine (e.g., 1.05 equivalents) in 75 mL of methanol [1].

  • Add the amine solution dropwise over 30 minutes using an addition funnel.

  • Maintain the internal temperature at 3 °C for 1 hour post-addition. The slow addition prevents localized heating and maintains the solubility equilibrium.

Step 4: Reaction Monitoring and Workup

  • Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material spot should disappear, replaced by a lower-Rf spot (the mono-aminated product).

  • Once complete, bubble anhydrous ammonia or add a secondary nucleophile if a bis-substituted product is desired, or concentrate the mixture in vacuo [1].

  • Triturate the resulting oil with diethyl ether to induce crystallization of the pure product [2].

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve solubility issues dynamically during your experiments.

G N1 Weigh 3,4-dimethoxy- 1,2,5-thiadiazole 1-oxide N2 Add Methanol (MeOH) at 20°C - 25°C N1->N2 N3 Is the solution optically clear? N2->N3 N4 Add 10% v/v THF (Co-solvent) N3->N4 No (Suspension) N5 Cool to 0°C - 5°C for Amine Addition N3->N5 Yes (Complete Dissolution) N4->N3 N6 Monitor for Precipitation N5->N6 N7 Increase solvent volume or warm to 10°C N6->N7 Reagent crashes out N8 Proceed with S_NAr Reaction N6->N8 Remains dissolved N7->N8

Workflow for diagnosing and resolving solubility issues during amination.

References

  • European Patent Office. EP0150192A1 - Bicyclic benzenoid aminoalkylene ethers and thioethers. Google Patents.
  • PrepChem. Synthesis of 3-[4-(3-amino-5-bromopyrid-2-yl)butylamino]-4-methoxy-1,2,5-thiadiazole-1-oxide.
  • LookChem. Cas 78441-23-3, 3,4-DiMethoxy-1,2,5-thiadiazole 1-oxide.
Optimization

Reducing unwanted side reactions when using 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide

Welcome to the Technical Support Center. 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide is a highly versatile, yet sensitive, electrophilic reagent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide is a highly versatile, yet sensitive, electrophilic reagent. It is most famously utilized as a core intermediate in the sequential synthesis of histamine H2-receptor antagonists[1]. Due to its unique electronic structure, minor deviations in temperature, stoichiometry, or solvent purity can lead to significant side reactions, including over-substitution and complete ring degradation.

This guide provides field-proven troubleshooting insights, causal explanations, and self-validating protocols to ensure high-yield, asymmetric amination.

Mechanistic Workflow & Common Pitfalls

The following logic diagram illustrates the critical reaction pathways. Controlling the kinetic energy of the system is paramount to isolating the mono-substituted intermediate before proceeding to the final asymmetric product.

ReactionPathway SM 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide (Starting Material) Mono 3-(R1-amino)-4-methoxy- 1,2,5-thiadiazole 1-oxide (Desired Intermediate) SM->Mono Amine 1 (1.0 eq) 0-5 °C, MeOH BisSym 3,4-bis(R1-amino)- 1,2,5-thiadiazole 1-oxide (Unwanted Side Product) SM->BisSym Amine 1 (Excess) or Temp > 10 °C Degradation Ring Cleavage Products (Degradation) SM->Degradation Strong Base / H2O or High Temp BisAsym 3-(R1-amino)-4-(R2-amino)- 1,2,5-thiadiazole 1-oxide (Desired Final Product) Mono->BisAsym Amine 2 (Excess) RT, 2-3 hrs Mono->Degradation Harsh Conditions

Reaction pathway of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide highlighting desired and side reactions.

Troubleshooting FAQs

Q1: Why am I observing symmetrical bis-substitution (3,4-bis(alkylamino)) when attempting a mono-substitution? Causality: The first methoxy group of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent S-oxide and the second methoxy group. Once the first amine is introduced, its electron-donating nature slightly deactivates the ring, making the second substitution slower[2]. However, if the reaction temperature exceeds 5 °C or if the amine is added as a rapid bolus, the localized thermal energy and concentration overcome this kinetic deactivation barrier, leading to double displacement. Solution: Maintain the reaction strictly between 0–5 °C (preferably 2–3 °C) using an ice-water bath. Add the first amine dropwise over 45–60 minutes in a dilute methanolic solution to ensure kinetic control.

Q2: My reaction mixture turns dark, and NMR shows a complex mixture lacking the thiadiazole ring protons/carbons. What causes this degradation? Causality: Unlike the parent 1,2,5-thiadiazole, the 1-oxide derivative lacks aromaticity[3]. This structural feature makes the 1,2,5-thiadiazole 1-oxide ring highly electrophilic and thermally unstable. Attack by strong nucleophiles (like hydroxide ions from trace water) or exposure to elevated temperatures (>60 °C) leads to nucleophilic attack directly on the sulfur atom, resulting in oxidative ring cleavage and desulfurization[4]. Solution: Ensure all solvents (especially methanol) are strictly anhydrous. Avoid the use of strong inorganic bases. If a base is required to liberate an amine hydrochloride, use a mild, sterically hindered organic base (e.g., DIPEA) and perform the reaction under an inert nitrogen atmosphere.

Q3: I am detecting a thiadiazolone byproduct (hydroxy-methoxy derivative) in my LC-MS. How is this forming? Causality: The methoxy groups are excellent leaving groups. In the presence of adventitious water and the basic conditions naturally provided by the amine reactant, competitive hydrolysis occurs. Water acts as a nucleophile, replacing the methoxy group with a hydroxyl group, which immediately tautomerizes to the highly stable, but unwanted, thiadiazolone derivative. Solution: Dry all reagents thoroughly. Store 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide under active desiccation. Purge the reaction vessel with N₂ prior to the addition of reagents, and utilize molecular sieves in your solvent if necessary.

Quantitative Data: Reaction Conditions Comparison

To successfully synthesize asymmetric derivatives, the reaction conditions for the first and second amination steps must be strictly compartmentalized.

Reaction PhaseReagent StoichiometryTarget TemperatureAddition TimeKinetic Control FactorExpected Outcome
Phase 1 (Mono) 1.0 eq Amine #10–5 °C45–60 minDropwise addition, high dilution>95% Mono-substituted
Phase 1 (Error) >1.1 eq Amine #1>10 °C<15 minBolus addition, inadequate coolingSignificant Bis-substituted
Phase 2 (Bis) 2.0–5.0 eq Amine #220–25 °C2–4 hrsExcess reagent, ambient tempQuantitative Asymmetric Bis
Phase 2 (Error) 1.0 eq Amine #2>60 °C>4 hrsThermal stress, strong nucleophilesRing Cleavage / Degradation

Validated Experimental Protocol: Sequential Asymmetric Amination

Objective: Synthesis of an asymmetrically substituted 3-amino-4-(substituted-amino)-1,2,5-thiadiazole 1-oxide without triggering ring cleavage or symmetrical bis-substitution[2].

Scientist's Note: This protocol utilizes a self-validating gatekeeper step (Step 4) . Do not proceed to the second amination until the first step is analytically confirmed complete. The lack of aromaticity makes the intermediate sensitive; thus, temperature control is non-negotiable.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide (1.0 eq) in anhydrous methanol to create a 0.1 M solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe and allow the solution to equilibrate strictly to 2–3 °C.

  • First Amination (Mono-substitution): Dissolve the primary amine (exactly 1.0 eq) in a small volume of anhydrous methanol. Transfer this to an addition funnel and add dropwise over 1 hour. Crucial: Monitor the internal probe to ensure the temperature never spikes above 5 °C.

  • Self-Validation Check: Stir the mixture for an additional 30 minutes at 2–3 °C. Extract a 10 µL aliquot and check reaction progress via TLC (e.g., DCM:MeOH 9:1) or rapid LC-MS.

    • Validation Criteria: The starting material spot must be completely absent, replaced by a single, more polar intermediate spot. If unreacted starting material remains, continue stirring at 2 °C for 15 more minutes. Do not add Amine 2 until this condition is met.

  • Second Amination: Once mono-substitution is validated, introduce the second amine (e.g., anhydrous ammonia gas or a different primary aliphatic amine, 2.0–3.0 eq).

  • Maturation: Remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 2–3 hours. The electron-donating effect of the first amine requires this higher thermal energy to facilitate the second substitution.

  • Workup & Isolation: Concentrate the mixture in vacuo. Warning: Keep the rotary evaporator water bath temperature below 40 °C to prevent thermal degradation of the 1-oxide ring. Purify the crude residue via flash column chromatography (silica gel) or direct crystallization from an appropriate solvent system (e.g., ethanol/ether).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide purity

An in-depth comparative analysis and validation framework for the purity testing of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide, designed for researchers and drug development professionals. Chemical Context & Analytical Chal...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis and validation framework for the purity testing of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide, designed for researchers and drug development professionals.

Chemical Context & Analytical Challenges

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide (CAS 78441-23-3) is a critical heterocyclic intermediate characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a 1-oxide moiety[1]. With a molecular formula of C4​H6​N2​O3​S and a molecular weight of 162.17 g/mol , its methoxy groups at the 3 and 4 positions make it highly susceptible to nucleophilic substitution[1]. This reactivity makes it an essential building block in the synthesis of complex active pharmaceutical ingredients (APIs), including histamine H2-receptor antagonists and intracellular allosteric antagonists for the chemokine receptor CCR7[2][3][4].

The Analytical Challenge: During synthesis, the 1-oxide can easily over-oxidize to form 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide (CAS 55904-83-1)[4][5]. Because the 1-oxide and 1,1-dioxide are structurally nearly identical—differing only by a single oxygen atom—they exhibit highly similar polarities and partition coefficients. Failing to resolve these two compounds leads to inaccurate purity reporting, which can subsequently derail downstream API synthesis yields and compromise final drug safety.

Comparative Analysis of Chromatographic Strategies

To establish the most robust method for purity determination, we must objectively compare three primary chromatographic alternatives.

Table 1: Comparison of Chromatographic Strategies for Thiadiazole Derivatives

ParameterTraditional RP-HPLC (C18, 5 µm)HILIC (Amide, 3 µm)UHPLC (C18, 1.7 µm)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / Hydrogen bondingHigh-efficiency hydrophobic partitioning
Resolution ( Rs​ ) (1-oxide vs. 1,1-dioxide) ~1.5 (Borderline baseline)~1.8 (Good)> 2.5 (Excellent)
Run Time 25 - 30 minutes15 - 20 minutes< 8 minutes
Theoretical Plates ( N ) ~10,000~15,000> 25,000
Solvent Consumption High (~25 mL/run)Moderate (~15 mL/run)Low (~3 mL/run)
Verdict Outdated for closely related impurities.Useful orthogonal method, but requires long equilibration.Optimal Choice. Superior speed, resolution, and sensitivity.
Mechanistic Justification for UHPLC Selection

We select Ultra-High-Performance Liquid Chromatography (UHPLC) as the superior methodology. The causality behind this choice lies in the van Deemter equation . By utilizing sub-2 µm stationary phase particles, the Eddy diffusion (A-term) and resistance to mass transfer (C-term) are drastically minimized. This allows the use of higher linear velocities without a loss in column efficiency, resulting in ultra-sharp peaks. These sharp peaks are thermodynamically required to achieve baseline resolution ( Rs​>2.0 ) between the 1-oxide and the 1,1-dioxide impurity.

ICH Q2(R2) Validation Framework

Any analytical procedure used for release testing must be validated according to the latest6[6], which emphasize a lifecycle and risk-based approach to analytical development[7][8].

ICH_Validation Start Method Development Spec Specificity Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Sens LOD & LOQ Prec->Sens Rob Robustness Sens->Rob End Validated Method Rob->End

Caption: ICH Q2(R2) Analytical Method Validation Workflow for Purity Testing.

Self-Validating Experimental Protocol (UHPLC)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The instrument will automatically halt if predefined System Suitability Testing (SST) criteria are not met, preventing the generation of compromised data.

Method Parameters
  • Column: C18, 1.7 µm, 2.1 x 100 mm. (Causality: High theoretical plates for resolving the 1-oxide from the 1,1-dioxide).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent and maintains a low pH (~2.0). While the thiadiazole 1-oxide is largely neutral, trace synthetic impurities (e.g., residual amines from nucleophilic substitution[1]) will be protonated, preventing peak tailing caused by secondary interactions with unendcapped silanol groups on the stationary phase.

  • Detection: UV at 254 nm. (Causality: The conjugated π -system of the thiadiazole ring exhibits strong π→π∗ transitions at 254 nm, maximizing the signal-to-noise ratio).

  • Column Temperature: 35°C. (Causality: Reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics).

Step-by-Step Workflow
  • Sample Preparation: Accurately weigh 10.0 mg of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide and transfer to a 10 mL volumetric flask.

  • Dissolution: Dissolve in 50:50 Acetonitrile:Water. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion, known as the "solvent effect", which occurs if the sample solvent is stronger than the mobile phase).

  • Sonication & Filtration: Sonicate for 10 minutes at 25°C. Filter through a 0.22 µm PTFE syringe filter into a UHPLC vial.

  • System Suitability Testing (SST) - The Self-Validating Step: Inject a resolution standard containing both the 1-oxide and 1,1-dioxide.

    • Logic Gate: The chromatography software (e.g., Empower) is programmed to evaluate the run. If Resolution ( Rs​ ) < 2.0 or Tailing Factor ( Tf​ ) > 1.5, the sequence automatically aborts .

  • Analysis: Inject 1.0 µL of the sample. Integrate the peaks and calculate purity via area normalization.

UHPLC_Workflow S1 Sample Weighing S2 Dissolution S1->S2 S3 Sonication S2->S3 S4 Filtration S3->S4 S5 SST Verification S4->S5 S6 UHPLC Injection S5->S6 S7 Data Integration S6->S7

Caption: Step-by-step sample preparation and self-validating UHPLC workflow.

Validation Results & Data Interpretation

Following the execution of the protocol, the quantitative data must be evaluated against the8[8]. Table 2 summarizes the performance of the UHPLC method.

Table 2: Validation Results Summary (ICH Q2(R2))

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved UHPLC ResultStatus
Specificity Baseline resolution ( Rs​>2.0 ) from 1,1-dioxide Rs​=2.8 PASS
Linearity & Range R2≥0.999 (25% to 150% of nominal conc.) R2=0.9998 PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%PASS
Precision (Intra-day) %RSD ≤2.0% (n=6 injections)%RSD = 0.45%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.01 µg/mL (S/N = 4.2)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.03 µg/mL (S/N = 11.5)PASS

Conclusion

When analyzing the purity of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide, traditional RP-HPLC falls short in efficiently resolving critical over-oxidation impurities. By upgrading to a UHPLC framework utilizing sub-2 µm particle chemistry and a self-validating SST protocol, laboratories can achieve superior specificity, faster run times, and full compliance with the latest ICH Q2(R2) guidelines[6][8]. This ensures that the compound's integrity is verified before it is deployed in the synthesis of high-value pharmacological targets[2].

References

  • validation of analytical procedures q2(r2)
  • Source: smolecule.
  • Source: nih.
  • ICH Q2(R2)
  • Source: bldpharm.
  • Source: google.

Sources

Comparative

LC-MS Validation of 3,4-Dimethoxy-1,2,5-Thiadiazole 1-Oxide Reaction Intermediates: A Comparative Analytical Guide

Introduction & The Analytical Challenge The 1,2,5-thiadiazole 1-oxide scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for histamine H2-receptor antagonists and musca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

The 1,2,5-thiadiazole 1-oxide scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for histamine H2-receptor antagonists and muscarinic acetylcholine receptor agonists, such as 1[1]. During the synthesis of derivatives like 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide (CAS: 78441-23-3), capturing and validating the transient 1-oxide intermediate is notoriously difficult. With a molecular formula of C₄H₆N₂O₃S and a precise molecular weight of 2[2], this intermediate is highly susceptible to over-oxidation or thermal degradation.

Recent synthetic breakthroughs utilize 3[3] to convert 1,2,6-thiadiazines into 1,2,5-thiadiazole 1-oxides via singlet oxygen under visible light. However, these acetal-protected and sulfoxide intermediates often display reduced photostability[3]. As a Senior Application Scientist, I consistently observe that traditional analytical methods fail to accurately characterize these species. This guide provides a comparative analysis of analytical modalities and establishes a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol engineered specifically for these fragile intermediates.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical technique is a matter of balancing ionization softness with chromatographic resolution. Table 1 objectively compares the performance of LC-ESI-TOF-MS against alternative methods for validating thiadiazole 1-oxide intermediates.

Table 1: Comparative Performance for Validating Thiadiazole 1-Oxide Intermediates

Analytical ModalityIonization SoftnessThermal Degradation RiskIntermediate Capture RateLimit of Detection (LOD)
LC-ESI-TOF-MS High (Soft ESI preserves 1-oxide)Low (Room Temp LC)Excellent (Real-time sampling)Picogram (pg)
GC-EI-MS Low (Hard Electron Ionization)High (Injector Temp >250°C)Poor (Induces deoxygenation)Nanogram (ng)
¹H-NMR / ¹³C-NMR N/A (Non-destructive)LowModerate (Time-averaged)Microgram (µg)

Causality Insight: GC-MS requires high volatilization temperatures, which frequently induce artificial thermal deoxygenation (reverting the 1-oxide to the base thiadiazole) or ring cleavage before detection. NMR, while structurally definitive, requires higher concentrations and longer acquisition times, causing short-lived oxidative intermediates to be lost in the time-averaged noise. LC-ESI-MS provides the necessary soft ionization to preserve the delicate N-S=O bond[3].

Mechanistic Workflow for Reaction Monitoring

To successfully capture the 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide intermediate, the workflow must prioritize rapid quenching and soft ionization.

Workflow N1 Reaction Mixture N2 Cold Quenching N1->N2 Aliquot N3 RP-HPLC Separation N2->N3 Inject N4 ESI-TOF-MS Detection N3->N4 Elute N5 Intermediate Validation N4->N5 Analyze

Fig 1. LC-MS workflow for capturing photolabile thiadiazole 1-oxide intermediates.

Self-Validating LC-MS Protocol

This step-by-step methodology is designed as a self-validating system. Every parameter is chosen to prevent the artificial degradation or over-oxidation of the target compound.

Step 1: Aliquot Preparation & Cold Quenching
  • Sampling: Extract a 10 µL aliquot from the photochemical reaction mixture at 15-minute intervals.

  • Quenching (Critical Step): Immediately dilute the aliquot into 990 µL of cold (-20°C) acetonitrile.

    • Causality: Cold dilution instantly arrests the singlet oxygen cascade. Failing to quench the reaction allows residual reactive oxygen species to spontaneously over-oxidize the intermediate into 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide (MW 178.17 g/mol ).

Step 2: Chromatographic Separation (RP-HPLC)
  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The 1,2,5-thiadiazole ring is weakly basic. The addition of 0.1% formic acid provides the necessary protons for efficient [M+H]⁺ formation in the ESI source without causing acid-catalyzed hydrolysis of the methoxy groups[2].

Step 3: Mass Spectrometric Detection (ESI-TOF-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 300°C (Strictly keep ≤300°C).

    • Causality: Desolvation temperatures exceeding 350°C can induce thermal cleavage of the 1-oxide bond within the source, leading to false negatives for the intermediate.

Data Interpretation & Fragmentation Causality

When validating the 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide intermediate, understanding its fragmentation pathway is critical to avoid misidentifying degradation products. Time-of-flight mass spectrometry studies on related halogenated and substituted 1,2,5-thiadiazoles demonstrate that the primary dissociation channels involve4[4].

For the dimethoxy derivative, the intact molecular ion [M+H]⁺ is observed at m/z 163.01. Upon collision-induced dissociation (CID), it undergoes two primary pathways:

  • Pathway A (Ring Opening): Direct N-S bond cleavage yields the characteristic NS⁺ radical cation (m/z 46.0) and CNS⁺ fragments (m/z 58.0)[4].

  • Pathway B (Substituent Migration): Methoxy radical migration followed by the loss of a methoxy group (-CH₃O•) yields a diagnostic fragment at m/z 132.0.

Fragmentation M1 [M+H]+ m/z 163.01 (1-Oxide) M2 N-S Bond Cleavage M1->M2 Pathway A M3 Methoxy Migration M1->M3 Pathway B M4 NS+ Cation m/z 46.0 M2->M4 M5 CNS+ Fragment m/z 58.0 M2->M5 M6 [M-OCH3]+ m/z 132.0 M3->M6

Fig 2. ESI-MS fragmentation causality for 1,2,5-thiadiazole 1-oxide derivatives.

By tracking the exact mass of the m/z 163.01 precursor and its diagnostic m/z 46.0 product ion, researchers can definitively validate the presence of the 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide intermediate without interference from the fully oxidized 1,1-dioxide or the unoxidized starting material.

References

  • Title: Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Under Ambient, Aerobic Conditions Source: chemrxiv.org URL: [Link]

  • Title: Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study Source: nih.gov (Rapid Commun Mass Spectrom) URL: [Link]

  • Title: Xanomeline Impurities and Related Compound Source: veeprho.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Comprehensive Safety and Operational Guide: Handling 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorously en...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorously engineered system of risk mitigation. 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide (CAS 78441-23-3)[1] is a highly specialized heterocyclic compound, primarily utilized as a critical intermediate in the synthesis of histamine H2-receptor antagonists and anti-ulcer medications[2].

Because specific toxicological data on the 1-oxide derivative is often proprietary, we must extrapolate operational protocols from its base structure, 3,4-Dimethoxy-1,2,5-thiadiazole (CAS 55904-37-5), which is classified under the Globally Harmonized System (GHS) as Acute Tox. 3 (Oral, Dermal, Inhalation) , Skin Sens. 1 , and STOT RE 2 [3]. The addition of the N-oxide moiety increases the polarity of the thiadiazole core, while the dimethoxy groups maintain sufficient lipophilicity to easily penetrate the stratum corneum. This dual nature makes dermal exposure highly efficient and inherently dangerous.

The following guide establishes a self-validating, causality-driven framework for the safe handling, emergency response, and disposal of this compound.

Hazard Profile & Causality Matrix

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Table 1 summarizes the quantitative and qualitative hazard data driving our operational constraints.

Table 1: Hazard Classification & Mechanistic Causality

Hazard ClassGHS CodeMechanistic CausalityOperational Implication
Acute Toxicity (Dermal) H311Lipophilic dimethoxy groups facilitate rapid transport across lipid bilayers in the skin.Requires impermeable, solvent-specific barrier protection (not just standard nitrile).
Acute Toxicity (Inhalation) H331Fine crystalline powder form creates respirable dust (<10 μm) that can enter the alveoli.Mandatory use of closed-system weighing or Class II fume hoods.
Skin Sensitization H317Heterocyclic core acts as a hapten, binding to skin proteins and triggering an immune response.Zero-tolerance policy for skin exposure; double-gloving is mandatory.
Aquatic Chronic H412Stable thiadiazole ring resists rapid environmental biodegradation.Strict segregation from aqueous waste streams; incineration required.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the solute (the thiadiazole oxide) and the solvent. In synthetic workflows, this compound is frequently dissolved in halogenated solvents like chloroform or polar protic solvents like methanol[2]. Standard nitrile gloves offer virtually zero breakthrough time against chloroform. Therefore, the PPE matrix must be solvent-adaptive[4].

Table 2: Adaptive PPE Specifications

Protection ZoneAnalytical Scale (<1g)Preparative Scale (>1g) or Solvent UseValidation Mechanism
Hands Double-layer Nitrile (Min 8 mil).Inner Nitrile + Outer Viton® or Butyl Rubber.Pneumatic Test: Inflate outer glove; hold for 10s to verify zero pressure loss before donning.
Eyes/Face ANSI Z87.1 Safety Goggles.Safety Goggles + Full Face Shield.Seal Check: Ensure no gap exists between goggles and the bridge of the nose.
Body Flame-retardant lab coat.Tyvek® sleeves + Chemical-resistant apron.Visual Inspection: Verify sleeves overlap glove cuffs by at least 2 inches.
Respiratory Handled strictly inside Fume Hood.N95/P100 Particulate Respirator (if outside hood).Fit Test: Perform positive/negative pressure seal check before entering the lab zone.

Operational Workflow & Handling Protocols

Every procedure involving Acute Tox. 3 compounds must be a self-validating system . This means every action is paired with a distinct validation step to ensure the engineering controls are functioning before proceeding.

Step-by-Step Handling Methodology
  • Environmental Validation:

    • Action: Activate the Class II fume hood.

    • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity reads a stable ≥100 feet per minute (fpm).

  • Static Mitigation:

    • Action: Discharge static electricity using an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats.

    • Causality: Thiadiazole powders can hold static charges, causing them to aerosolize and jump from the spatula, increasing inhalation risk.

  • Closed-System Weighing:

    • Action: Tare a sealed vial on the analytical balance. Open the vial only inside the fume hood, transfer the required mass, seal the vial, and wipe the exterior with a methanol-soaked Kimwipe before removing it from the hood.

    • Validation: The balance must stabilize within 0.1 mg. Fluctuations indicate air drafts or static, requiring immediate recalibration of the hood sash height.

G Start Assess Material Quantity Small Analytical Scale (<1g) Start->Small Large Preparative Scale (>1g) Start->Large Hood Class II Fume Hood (Min. 100 fpm face velocity) Small->Hood Glovebox Inert Atmosphere Glovebox (Argon/Nitrogen) Large->Glovebox Weigh Closed-System Weighing (Anti-static tools) Hood->Weigh Glovebox->Weigh Solvent Dissolve in Compatible Solvent (e.g., CHCl3 / MeOH) Weigh->Solvent

Caption: Workflow for scale-dependent handling of 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide.

Emergency Response & Decontamination

In the event of a spill or exposure, rapid, algorithmic decision-making is required. Because this compound is a potent skin sensitizer (H317), immediate mechanical removal is prioritized over chemical neutralization[4].

Dermal Exposure Protocol
  • Immediate Flush: Proceed immediately to the safety shower/eyewash. Flush the affected area with copious amounts of water for a minimum of 15 minutes.

  • Mechanical Removal: Do not use solvents (like ethanol or acetone) to wash the skin. Causality: Solvents will temporarily dissolve the thiadiazole 1-oxide, drastically accelerating its absorption through the lipid layers of the skin. Use only mild soap and water.

  • Medical Escalation: Provide the Safety Data Sheet (SDS) to emergency medical personnel, explicitly highlighting the Acute Tox. 3 and Skin Sens. 1 classifications.

Spill Decontamination Protocol

Spill Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Inside Hood (<50mL/g) Assess->Minor Major Outside Hood or >50mL/g Assess->Major Absorb Apply Inert Absorbent (Diatomaceous Earth) Minor->Absorb Evac Evacuate Lab & Call EHS Major->Evac Decon Decontaminate Surface (10% Bleach / Solvent Wipe) Absorb->Decon Validate Validate Decontamination (Secondary Wipe Test) Decon->Validate

Caption: Self-validating emergency response protocol for thiadiazole oxide spills.

Waste Management & Disposal Plan

Due to its Aquatic Chronic 3 classification, 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide must never be introduced into the municipal water supply.

  • Solid Waste: All contaminated consumables (Kimwipes, weigh boats, outer gloves) must be segregated into a dedicated, heavy-duty polyethylene bag labeled "Toxic Solid Waste - Heterocyclic Sensitizers."

  • Liquid Waste: Halogenated and non-halogenated waste streams must be kept strictly separate. Ensure the waste carboy is stored in secondary containment.

  • Disposal Method: The only acceptable method of disposal is high-temperature commercial incineration equipped with alkaline scrubbers. Causality: Combustion of thiadiazole compounds releases highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Alkaline scrubbers are required to neutralize these acidic combustion byproducts before atmospheric release.

References

  • NextSDS. (2026). 3,4-Dimethoxy-1,2,5-thiadiazole — Chemical Substance Information. NextSDS Substance Database. Retrieved from [Link]

  • LookChem. (2026). Cas 78441-23-3, 3,4-DiMethoxy-1,2,5-thiadiazole 1-oxide. LookChem Database. Retrieved from [Link]

  • Yellin, T. O., et al. (1988). Process for the preparation of novel, therapeutically useful 3,4-disubstituted 1,2,5-thiadiazole-1-oxides. Google Patents (FI76795C).

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